KU-177

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

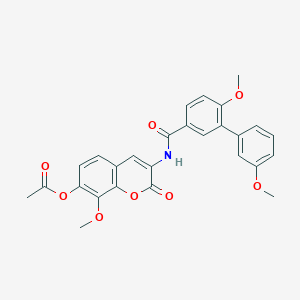

C27H23NO8 |

|---|---|

分子量 |

489.5 g/mol |

IUPAC名 |

[8-methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate |

InChI |

InChI=1S/C27H23NO8/c1-15(29)35-23-11-8-17-14-21(27(31)36-24(17)25(23)34-4)28-26(30)18-9-10-22(33-3)20(13-18)16-6-5-7-19(12-16)32-2/h5-14H,1-4H3,(H,28,30) |

InChIキー |

DKZHANZAVOELPJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC(=C(C=C3)OC)C4=CC(=CC=C4)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling ¹⁷⁷Lu-PSMA-617: A Technical Guide to its Discovery, Synthesis, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Lutetium-177 Prostate-Specific Membrane Antigen-617 (¹⁷⁷Lu-PSMA-617), a pivotal radiopharmaceutical in the treatment of prostate cancer. This document details the scientific journey from the identification of its molecular target to its clinical application, offering in-depth experimental protocols, quantitative data, and visual representations of key processes.

Discovery and Development: Targeting Prostate Cancer at its Source

The development of ¹⁷⁷Lu-PSMA-617 is a landmark in targeted radionuclide therapy, stemming from the identification of Prostate-Specific Membrane Antigen (PSMA) as a highly promising therapeutic target in prostate cancer.

The Emergence of PSMA as a Target:

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels being particularly high in metastatic and castration-resistant forms of the disease.[1][2] This overexpression, coupled with low expression in most normal tissues, makes PSMA an ideal candidate for targeted therapies.[2] Research into PSMA's biological role has revealed its involvement in the PI3K pathway, which is crucial for cancer cell growth and proliferation.[1] The discovery that targeting PSMA could inhibit this pathway further solidified its potential as a therapeutic target.[1]

Development of the PSMA-617 Ligand:

With PSMA established as a viable target, the focus shifted to developing a molecule that could specifically bind to it and deliver a therapeutic payload. This led to the creation of PSMA-617, a small molecule inhibitor that binds with high affinity to the extracellular domain of PSMA.[3][4] The PSMA-617 ligand incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is capable of stably binding to radiometals like Lutetium-177.[5][6] The synthesis of this structurally complex molecule involves sophisticated chemical strategies, including triphosgene chemistry for the urea component and coupling chemistry for the amino acid assembly.[2]

Synthesis and Radiolabeling of ¹⁷⁷Lu-PSMA-617

The preparation of clinically effective ¹⁷⁷Lu-PSMA-617 requires a precise and controlled synthesis and radiolabeling process to ensure high purity and efficacy.

Synthesis of the PSMA-617 Precursor:

The synthesis of the PSMA-617 precursor is a multi-step process. While specific proprietary details may vary, the general approach involves solid-phase peptide synthesis (SPPS) to construct the pharmacophore that binds to PSMA, followed by the conjugation of the DOTA chelator.[4]

Radiolabeling with Lutetium-177:

The final step is the chelation of the radioisotope Lutetium-177 by the DOTA moiety of the PSMA-617 ligand. This is a critical reaction performed under stringent conditions of pH, temperature, and time to achieve a high radiochemical yield and purity.[6]

Experimental Protocols

Protocol 1: Radiolabeling of PSMA-617 with Lutetium-177

Materials:

-

PSMA-617 precursor

-

¹⁷⁷LuCl₃ solution (no-carrier-added)

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) system for quality control

Procedure:

-

Precursor Preparation: Prepare a stock solution of the PSMA-617 precursor in DMSO (e.g., 0.1 mM).[7][8]

-

Reaction Setup: In a sterile reaction vial, combine the sodium acetate buffer and the desired amount of the PSMA-617 precursor (e.g., 1.0 nmol).[7][8]

-

Addition of Radionuclide: Add the required activity of ¹⁷⁷LuCl₃ (e.g., 20–50 MBq) to the reaction vial.[7][8]

-

Volume Adjustment: Adjust the total reaction volume with 0.04 M HCl to a final volume of, for example, 100 µL.[7][8]

-

Incubation: Heat the reaction mixture at a controlled temperature (e.g., 90-95°C) for a specified duration (e.g., 5-40 minutes).[8][9]

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for clinical use.[6]

Mechanism of Action: Targeted Destruction of Cancer Cells

The therapeutic efficacy of ¹⁷⁷Lu-PSMA-617 lies in its ability to selectively deliver cytotoxic radiation to prostate cancer cells.

Targeting and Internalization:

Following intravenous administration, ¹⁷⁷Lu-PSMA-617 circulates in the bloodstream and binds with high affinity to PSMA expressed on the surface of prostate cancer cells.[3][10] Upon binding, the ¹⁷⁷Lu-PSMA-617 complex is internalized into the cancer cell.[3]

Radiation-Induced Cell Death:

Lutetium-177 is a β-particle emitting radioisotope. Once inside the cell, the β-particles emitted by ¹⁷⁷Lu travel a short distance (maximal tissue penetration of about 2 mm), delivering a high dose of localized radiation to the cell's nucleus and other vital components.[3] This radiation induces DNA damage, primarily through single and double-strand breaks, which ultimately leads to cancer cell death (apoptosis).[3][10] The crossfire effect of the β-particles can also damage adjacent tumor cells that may have lower PSMA expression.[3]

Visualizing the Process

Caption: Workflow for the synthesis of the PSMA-617 precursor and its subsequent radiolabeling with Lutetium-177.

Caption: The mechanism of action of ¹⁷⁷Lu-PSMA-617, from binding to the PSMA receptor to inducing cancer cell death.

Quantitative Data: Efficacy and Safety Profile

The clinical development of ¹⁷⁷Lu-PSMA-617 has been supported by robust preclinical and clinical data demonstrating its efficacy and manageable safety profile.

Table 1: Preclinical Data Summary

| Parameter | Value | Reference |

| In Vitro Cell Uptake | ||

| LNCaP (PSMA-positive) | Specific uptake demonstrated | [9] |

| PC-3 (PSMA-negative) | Low non-specific uptake | [9] |

| In Vivo Biodistribution (Mice) | ||

| Tumor Uptake (LNCaP xenografts) | High and sustained uptake | [9] |

| Kidney Uptake | Moderate to high | [9] |

| Liver Uptake | Moderate | [9] |

Table 2: Clinical Trial Data Summary (VISION Trial)

| Endpoint | ¹⁷⁷Lu-PSMA-617 + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | p-value | Reference |

| Overall Survival (median) | 15.3 months | 11.3 months | 0.62 (0.52–0.74) | <0.001 | [11][12] |

| Radiographic Progression-Free Survival (median) | 8.7 months | 3.4 months | 0.40 (0.29–0.57) | <0.001 | [11][12] |

| PSA Response (≥50% decline) | 46% | 7% | - | - | [12] |

Table 3: Common Adverse Events (Grade ≥3)

| Adverse Event | Frequency | Reference |

| Anemia | 12% | [13] |

| Thrombocytopenia | 4% | [13] |

| Neutropenia | 1% | [13] |

| Xerostomia (dry mouth) | Transient, common | [13] |

Experimental Protocols

Protocol 2: In Vitro Cell Binding Assay

Objective: To determine the binding affinity and specificity of ¹⁷⁷Lu-PSMA-617 to PSMA-expressing and non-expressing prostate cancer cells.

Materials:

-

LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cell lines

-

Cell culture medium and supplements

-

¹⁷⁷Lu-PSMA-617

-

Non-radiolabeled PSMA-617 (for competition assay)

-

Phosphate-buffered saline (PBS)

-

Gamma counter

Procedure:

-

Cell Culture: Culture LNCaP and PC-3 cells to confluency in appropriate culture plates.

-

Binding Assay:

-

Wash cells with PBS.

-

Incubate cells with varying concentrations of ¹⁷⁷Lu-PSMA-617 in binding buffer for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

-

-

Competition Assay:

-

Co-incubate cells with a fixed concentration of ¹⁷⁷Lu-PSMA-617 and increasing concentrations of non-radiolabeled PSMA-617.

-

-

Washing: After incubation, wash the cells multiple times with cold PBS to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of excess non-radiolabeled ligand) from total binding. Determine the binding affinity (Kd) from saturation binding curves.

Protocol 3: In Vivo Biodistribution Study in a Murine Model

Objective: To evaluate the uptake, distribution, and clearance of ¹⁷⁷Lu-PSMA-617 in a mouse model bearing prostate cancer xenografts.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

LNCaP cells for tumor xenograft implantation

-

¹⁷⁷Lu-PSMA-617

-

Anesthesia

-

Gamma counter

-

Dissection tools

Procedure:

-

Tumor Implantation: Subcutaneously implant LNCaP cells into the flank of the mice and allow tumors to grow to a suitable size.

-

Radioligand Administration: Administer a known activity of ¹⁷⁷Lu-PSMA-617 to the tumor-bearing mice via intravenous injection.

-

Time-Course Study: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.

-

Organ and Tumor Harvesting: Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle) and the tumor.

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. This data provides insights into the tumor-targeting efficacy and clearance profile of the radiopharmaceutical.

Logical Relationships in Clinical Trials

Caption: A simplified logical workflow for a typical clinical trial evaluating the efficacy and safety of ¹⁷⁷Lu-PSMA-617.

References

- 1. mskcc.org [mskcc.org]

- 2. barc.gov.in [barc.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of [64Cu]PSMA-617 targeted for prostate-specific membrane antigen in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: A Review of the Evidence and Implications for Canadian Clinical Practice [mdpi.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Role of KU-177 in Mitochondrial Toxicity in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-177, a potent and specific inhibitor of the Hsp90 co-chaperone Aha1, represents a novel therapeutic strategy in oncology. While the direct effects of this compound on mitochondrial function are still under investigation, emerging evidence on the role of Aha1 in cancer cell metabolism suggests a compelling link to mitochondrial toxicity. This technical guide provides an in-depth overview of the current understanding of Aha1's function in cancer, its interaction with key metabolic enzymes, and the potential mechanisms by which this compound may induce mitochondrial dysfunction. Detailed experimental protocols are provided to facilitate further research into the mitochondrial effects of this promising anti-cancer agent.

Introduction: this compound and the Hsp90/Aha1 Chaperone Complex

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1] The activity of Hsp90 is tightly regulated by a cohort of co-chaperones. Among these, the Activator of Hsp90 ATPase homolog 1 (Aha1) is a key co-chaperone that stimulates the ATPase activity of Hsp90, thereby accelerating the chaperone cycle and client protein activation.[2][3]

This compound has been identified as a small molecule inhibitor that disrupts the interaction between Aha1 and Hsp90. By preventing the binding of Aha1 to Hsp90, this compound effectively abrogates the co-chaperone's ability to stimulate Hsp90's ATPase activity, leading to the destabilization and subsequent degradation of Hsp90 client proteins.[2]

The Emerging Role of Aha1 in Cancer Cell Metabolism

Recent studies have begun to shed light on the role of Aha1 beyond its canonical function in protein folding, implicating it as a significant regulator of cancer cell metabolism.

-

Regulation of Glycolysis: Knockdown of Aha1 has been demonstrated to decrease glucose consumption and lactate production in cancer cells, suggesting a role in modulating glycolytic pathways.[4]

-

Interaction with Metabolic Enzymes: Isocitrate Dehydrogenase 1 (IDH1) has been identified as a novel client protein of the Hsp90-Aha1 complex.[5] IDH1 is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate, and also plays a role in cellular redox balance through the production of NADPH. The expression levels of IDH1 have been shown to be positively correlated with Aha1 expression in osteosarcoma.[5]

This direct link between the Hsp90/Aha1 complex and a key TCA cycle enzyme provides a strong rationale for investigating the impact of Aha1 inhibition on mitochondrial function.

Postulated Mechanisms of this compound-Induced Mitochondrial Toxicity

Based on the known functions of Aha1 and its interaction with IDH1, several potential mechanisms for this compound-induced mitochondrial toxicity can be postulated:

-

Disruption of the TCA Cycle: By inhibiting the Aha1-Hsp90 interaction, this compound may lead to the destabilization and degradation of IDH1. A reduction in functional IDH1 would impair the TCA cycle, leading to decreased production of ATP and essential metabolic intermediates.

-

Induction of Oxidative Stress: The reduction in IDH1 activity could also lead to a decrease in NADPH production, compromising the cell's ability to counteract reactive oxygen species (ROS) and leading to oxidative stress. Elevated ROS levels can damage mitochondrial components, including DNA, proteins, and lipids, further impairing mitochondrial function.

-

Initiation of Apoptosis: Sustained mitochondrial dysfunction and oxidative stress can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and programmed cell death.

The following diagram illustrates the potential signaling pathway affected by this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the effects of this compound on mitochondrial parameters in cancer cells. The following table is a template that can be used to summarize future experimental findings.

| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Positive Control |

| Mitochondrial Respiration | ||||

| Basal Respiration (pmol O₂/min) | ||||

| Maximal Respiration (pmol O₂/min) | ||||

| ATP Production-linked Respiration (pmol O₂/min) | ||||

| Mitochondrial Membrane Potential (ΔΨm) | ||||

| JC-1 Red/Green Fluorescence Ratio | ||||

| TMRM Fluorescence Intensity | ||||

| Cellular ATP Levels | ||||

| Luminescence (RLU) | ||||

| Reactive Oxygen Species (ROS) Levels | ||||

| MitoSOX Red Fluorescence Intensity | ||||

| DCFDA Fluorescence Intensity | ||||

| Apoptosis Markers | ||||

| Cytosolic Cytochrome c (ng/mg protein) | ||||

| Caspase-3/7 Activity (RFU) |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the potential mitochondrial toxicity of this compound.

Measurement of Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to measure oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

-

Cancer cell lines of interest

-

This compound

Procedure:

-

Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

The following day, replace the growth medium with Seahorse XF Base Medium supplemented with appropriate substrates and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Prepare this compound at various concentrations in the assay medium.

-

Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Run the Seahorse XF Cell Mito Stress Test assay, injecting this compound at the desired time point.

-

Analyze the data to determine basal respiration, maximal respiration, and ATP production-linked respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

Cancer cell lines

-

This compound

-

JC-1 dye

-

FCCP (positive control for depolarization)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black-walled plate and treat with various concentrations of this compound for the desired duration.

-

Include wells for untreated controls and FCCP-treated positive controls.

-

Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity at both ~590 nm (red, J-aggregates) and ~525 nm (green, J-monomers).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of Cellular ATP Levels

This protocol uses a luciferase-based assay to measure total cellular ATP.

Materials:

-

Cancer cell lines

-

This compound

-

ATP determination kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and treat with this compound.

-

At the end of the treatment period, add the ATP reagent directly to the wells.

-

Mix and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.

-

Measure luminescence using a luminometer. A decrease in luminescence indicates a reduction in cellular ATP.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX™ Red indicator for the specific detection of superoxide in the mitochondria of live cells.

Materials:

-

Cancer cell lines

-

This compound

-

MitoSOX™ Red reagent

-

Antimycin A (positive control for mitochondrial ROS production)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on glass coverslips or in appropriate plates for imaging or flow cytometry.

-

Treat cells with this compound for the desired time.

-

Load the cells with MitoSOX™ Red reagent and incubate at 37°C, protected from light.

-

Wash the cells.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect an increase in red fluorescence, indicative of mitochondrial superoxide production.

Measurement of Cytochrome c Release

This protocol involves subcellular fractionation followed by Western blotting to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Cancer cell lines

-

This compound

-

Staurosporine (positive control for apoptosis)

-

Cell fractionation kit

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or staurosporine.

-

Harvest the cells and perform subcellular fractionation according to the kit manufacturer's instructions to separate cytosolic and mitochondrial fractions.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and Western blotting with antibodies against cytochrome c, COX IV, and GAPDH.

-

An increase in the cytochrome c signal in the cytosolic fraction, with a corresponding decrease in the mitochondrial fraction, indicates cytochrome c release. The purity of the fractions should be confirmed by the presence of COX IV only in the mitochondrial fraction and GAPDH only in the cytosolic fraction.

Conclusion and Future Directions

While direct evidence of this compound-induced mitochondrial toxicity is still forthcoming, the established role of its target, Aha1, in cancer cell metabolism provides a strong foundation for this hypothesis. The inhibition of the Aha1-Hsp90 interaction and the subsequent destabilization of metabolic client proteins like IDH1 present a plausible mechanism for disrupting mitochondrial function and inducing apoptosis in cancer cells.

The experimental protocols detailed in this guide offer a comprehensive framework for researchers to rigorously investigate the effects of this compound on mitochondrial respiration, membrane potential, ATP production, ROS generation, and the induction of apoptosis. Such studies are crucial to fully elucidate the mechanism of action of this novel anti-cancer agent and to inform its future clinical development. Further research should also focus on identifying other potential mitochondrial client proteins of the Hsp90/Aha1 complex to gain a more complete understanding of its role in cancer cell bioenergetics.

References

- 1. Aha1 regulates Hsp90’s conformation and function in a stoichiometry-dependent way - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical compound inhibiting the Aha1–Hsp90 chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ‘active life’ of Hsp90 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of Aha1 in cancer and neurodegeneration [frontiersin.org]

- 5. AHA1 upregulates IDH1 and metabolic activity to promote growth and metastasis and predicts prognosis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential Immunogenic Cell Death Pathway Induced by KU-177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The small molecule KU-177 is identified as an inhibitor of the Hsp90 co-chaperone, Aha1. At present, there is a lack of direct scientific literature explicitly detailing the induction of immunogenic cell death (ICD) by this compound. This technical guide, therefore, presents a hypothesized pathway based on the known functions of Hsp90 inhibitors and their potential to elicit the hallmarks of ICD. The mechanisms described herein are theoretical and intended to provide a framework for future investigation into the immunogenic potential of this compound and other Aha1 inhibitors.

Introduction to this compound and Immunogenic Cell Death

This compound is a small molecule inhibitor that targets the Hsp90 ATPase homolog 1 (Aha1)[1]. Aha1 is a co-chaperone that stimulates the ATPase activity of Heat shock protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous client proteins, many of which are oncoproteins[2]. By inhibiting Aha1, this compound disrupts the Hsp90 chaperone cycle, leading to the degradation of these client proteins and subsequent cancer cell death[3].

Immunogenic cell death (ICD) is a form of regulated cell death that is capable of activating an adaptive immune response against dead-cell antigens. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as adjuvants to promote the maturation of dendritic cells (DCs) and the subsequent priming of T cells. The three cardinal DAMPs that define ICD are the surface exposure of calreticulin (ecto-CRT), the secretion of adenosine triphosphate (ATP), and the passive release of high mobility group box 1 (HMGB1).

This guide explores the hypothetical immunogenic cell death pathway that could be induced by this compound, based on existing evidence for the role of Hsp90 inhibitors in modulating DAMPs.

Core Mechanism of Action: this compound as an Aha1/Hsp90 Pathway Inhibitor

The primary molecular target of this compound is Aha1[1]. The Hsp90 chaperone cycle is an ATP-dependent process. Aha1 binds to Hsp90 and stimulates its ATPase activity, which is essential for the proper folding and maturation of Hsp90 client proteins[2]. Many of these client proteins are crucial for cancer cell proliferation, survival, and metastasis. Inhibition of Aha1 by this compound would be expected to decelerate the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of oncoproteins, ultimately culminating in cell death[2][3].

Figure 1: Mechanism of Action of this compound.

Hallmarks of Immunogenic Cell Death

For a form of cell death to be considered immunogenic, it must be accompanied by the emission of specific DAMPs that can effectively engage the innate and adaptive immune systems.

-

Surface-Exposed Calreticulin (ecto-CRT): Normally residing in the lumen of the endoplasmic reticulum (ER), calreticulin translocates to the cell surface in the early stages of ICD. Ecto-CRT functions as a potent "eat-me" signal, facilitating the engulfment of dying cancer cells by dendritic cells.

-

Extracellular ATP: Dying cells release ATP into the extracellular space, which acts as a "find-me" signal. This extracellular ATP binds to purinergic receptors on immune cells, promoting their recruitment to the tumor microenvironment and activating the inflammasome.

-

High Mobility Group Box 1 (HMGB1) Release: HMGB1 is a nuclear protein that is passively released from the nucleus of late apoptotic or necrotic cells. Once in the extracellular space, HMGB1 can bind to Toll-like receptor 4 (TLR4) on dendritic cells, promoting their maturation and antigen presentation capabilities.

Hypothesized ICD Pathway Induced by this compound

The inhibition of the Aha1/Hsp90 axis by this compound could potentially trigger the emission of all three cardinal DAMPs, thereby initiating an immunogenic cell death cascade.

Figure 2: Hypothesized ICD Pathway for this compound.

Calreticulin Exposure

Hsp90 plays a role in maintaining ER homeostasis. Inhibition of Hsp90 can lead to the accumulation of misfolded proteins within the ER, inducing ER stress[4]. A key event in the ER stress response that leads to ICD is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This signaling cascade is known to be a prerequisite for the translocation of calreticulin to the cell surface. Some studies have shown that Hsp90 inhibitors can induce the surface exposure of calreticulin, particularly in combination with other stressors like mild heat shock[5][6][7][8]. Therefore, it is plausible that this compound, by disrupting Hsp90 function, could induce sufficient ER stress to trigger calreticulin translocation.

ATP Secretion

The process of cell death induced by cytotoxic agents is often accompanied by the release of ATP. While the precise mechanisms linking Hsp90 inhibition to ATP secretion are not fully elucidated, it is known that the cellular stress and eventual loss of membrane integrity during apoptosis and necrosis lead to ATP release. Studies have demonstrated that Hsp90 inhibitors, in combination with hyperthermia, can increase the release of ATP from cancer cells[5]. The metabolic stress and cell death program initiated by this compound could therefore be expected to result in the secretion of ATP into the tumor microenvironment.

HMGB1 Release

HMGB1 is sequestered in the nucleus of healthy cells. During cell death, it can translocate to the cytoplasm and is subsequently released. There is evidence that Hsp90 is involved in the nuclear-to-cytoplasmic shuttling of HMGB1. Inhibition of Hsp90 has been shown to block the nuclear export of HMGB1, which could in turn lead to its accumulation in the cytoplasm and eventual release upon cell death[9][10]. Therefore, treatment with this compound could potentially lead to the release of HMGB1 as the cancer cells undergo apoptosis or necrosis.

Quantitative Data on ICD Markers Induced by Hsp90 Inhibition

The following tables summarize representative data from the literature on the induction of ICD markers by Hsp90 inhibitors. It is important to note that these studies do not use this compound specifically, but provide a basis for what might be expected.

Table 1: Calreticulin Exposure Induced by Hsp90 Inhibition

| Cell Line | Treatment | Fold Increase in Ecto-CRT | Reference |

|---|---|---|---|

| HCT116 (Colon) | NVP-AUY922 + 120CEM43 Heat | Synergistic Increase | [5] |

| HT29 (Colon) | NVP-AUY922 + 120CEM43 Heat | Synergistic Increase | [5] |

| Human Lung/Ovarian | Severe Heat Shock (>43°C) | Significant Increase |[8] |

Table 2: ATP Release Induced by Hsp90 Inhibition

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| HCT116 (Colon) | 120CEM43 Heat | Increased ATP Release | [5] |

| HT29 (Colon) | 120CEM43 Heat | Increased ATP Release |[5] |

Table 3: HMGB1 Release and Hsp90 Inhibition

| Model System | Treatment | Observation | Reference |

|---|---|---|---|

| Rat Kidney Fibrosis | LM49 (Hsp90α inhibitor) | Suppressed HMGB1 expression and translocation | [9][10] |

| B16F10 (Melanoma) | ICRP + OXP | Increased release of HSP70 and HSP90 |[11] |

Experimental Protocols

To investigate whether this compound induces ICD, the following experimental protocols can be employed.

Detection of Calreticulin Exposure by Flow Cytometry

This protocol allows for the quantification of surface-exposed calreticulin on treated cancer cells.

Figure 3: Workflow for Ecto-CRT Detection.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-range of this compound or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).

-

Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Primary Antibody Staining: Resuspend the cells in a blocking buffer (e.g., PBS with 2% fetal bovine serum) and incubate with a primary antibody specific for calreticulin for 30-60 minutes on ice.

-

Secondary Antibody Staining: Wash the cells twice with PBS and then resuspend them in the blocking buffer containing a fluorescently-labeled secondary antibody. Incubate for 30 minutes on ice in the dark.

-

Flow Cytometry Analysis: Wash the cells again and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in surface-exposed calreticulin.

Quantification of Extracellular ATP

This protocol uses a luciferase-based assay to measure the amount of ATP released into the cell culture medium.

Figure 4: Workflow for Extracellular ATP Assay.

Methodology:

-

Cell Culture and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate. Treat with this compound as described above.

-

Supernatant Collection: At the desired time points, carefully collect the cell culture supernatant. It is important not to disturb the cell monolayer to avoid mechanical lysis.

-

Luminescence Assay: Use a commercial ATP luminescence assay kit. In a separate white-walled 96-well plate, add a small volume of the collected supernatant. Add the luciferase-luciferin reagent provided in the kit to each well.

-

Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples.

Measurement of HMGB1 Release by ELISA

This protocol employs a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of HMGB1 in the cell culture medium.

Figure 5: Workflow for HMGB1 Release Assay.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

-

Supernatant Collection: Collect the cell culture supernatant at late time points (e.g., 24, 48, 72 hours) as HMGB1 release is a later event in cell death. Centrifuge the supernatant to remove any cellular debris.

-

ELISA Protocol: Use a commercial HMGB1 ELISA kit.

-

Add the collected supernatants and HMGB1 standards to the wells of the pre-coated microplate.

-

Incubate to allow HMGB1 to bind to the capture antibody.

-

Wash the plate and add the detection antibody.

-

Incubate, wash, and then add a streptavidin-HRP conjugate.

-

Incubate, wash, and add the TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Quantification: Calculate the concentration of HMGB1 in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

While this compound holds promise as an anti-cancer agent through its inhibition of the Aha1/Hsp90 axis, its ability to induce immunogenic cell death remains to be experimentally validated. The theoretical framework presented in this guide, based on the known effects of Hsp90 inhibitors, provides a strong rationale for investigating the immunogenic potential of this compound. Future research should focus on employing the described experimental protocols to directly assess the release of DAMPs from cancer cells treated with this compound. Should this compound prove to be an effective ICD inducer, it could open new avenues for its use in combination with immunotherapy, potentially leading to more durable anti-tumor immune responses.

References

- 1. A comprehensive analysis of immunogenic cell death and its key gene HSP90AA1 in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silencing of HSP90 cochaperone AHA1 expression decreases client protein activation and increases cellular sensitivity to the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The flavonoid TL-2-8 induces cell death and immature mitophagy in breast cancer cells via abrogating the function of the AHA1/Hsp90 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calreticulin and Hsp90 stabilize the human insulin receptor and promote its mobility in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibition acts synergistically with heat to induce a pro-immunogenic form of cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Severe, but not mild heat-shock treatment induces immunogenic cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Hsp90α to inhibit HMGB1‐mediated renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Hsp90α to inhibit HMGB1-mediated renal inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of HSP90 Inhibition on Protein Homeostasis in Colorectal Cancer: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the anticipated effects of the HSP90 inhibitor, KU-177, on protein homeostasis in colorectal cancer. Due to a lack of specific published data on this compound in this context at the time of this report, the information presented herein is based on the well-documented activities of other potent HSP90 inhibitors, such as ganetespib, onalespib, and NVP-AUY922, in colorectal cancer models. The experimental protocols and expected outcomes are provided as a predictive framework for research and development.

Executive Summary

Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways. In colorectal cancer, the overexpression and reliance on HSP90 for maintaining the function of mutated and overexpressed oncoproteins make it a compelling therapeutic target. Inhibition of HSP90 disrupts protein homeostasis, leading to the degradation of client proteins, cell cycle arrest, and apoptosis. This guide provides a comprehensive technical overview of the expected mechanism of action of the HSP90 inhibitor this compound in colorectal cancer, focusing on its impact on protein homeostasis. Detailed experimental protocols and data presentation formats are included to facilitate further research in this area.

Mechanism of Action: Disruption of the HSP90 Chaperone Cycle

HSP90 inhibitors, including the anticipated action of this compound, function by competitively binding to the ATP-binding pocket in the N-terminus of HSP90. This inhibition disrupts the chaperone's ATPase activity, which is essential for its conformational cycle and the proper folding and stabilization of its client proteins.[1] The subsequent misfolding of these client proteins targets them for ubiquitination and degradation via the ubiquitin-proteasome pathway.[2] This leads to the simultaneous disruption of multiple signaling pathways crucial for tumor growth and survival in colorectal cancer.[3][4]

Impact on HSP90 Client Proteins in Colorectal Cancer

The inhibition of HSP90 is expected to lead to the degradation of a multitude of client proteins that are pivotal for colorectal cancer progression. These include key components of the PI3K/Akt and MAPK signaling pathways.

Quantitative Analysis of Client Protein Degradation

The following table summarizes the expected dose-dependent degradation of key HSP90 client proteins in colorectal cancer cell lines (e.g., HCT116, HT-29) following treatment with an HSP90 inhibitor, based on findings for compounds like ganetespib and NVP-AUY922.[3][5]

| Client Protein | Pathway | Expected IC50 for Degradation (nM) | Reference Compound |

| MET | Receptor Tyrosine Kinase | 10-50 | Ganetespib |

| Phospho-Src | MAPK Signaling | 10-50 | Ganetespib |

| Mcl-1 | Anti-apoptotic | 50-100 | NVP-AUY922 |

| CDK4 | Cell Cycle | 50-100 | DDO-5936[1] |

| Phospho-AKT | PI3K/Akt Signaling | 25-75 | Onalespib[2] |

| HER-2 | Receptor Tyrosine Kinase | 25-75 | Onalespib[2] |

Effects on Proteostasis Machinery

Beyond direct client protein degradation, HSP90 inhibition impacts the broader protein homeostasis network, including the ubiquitin-proteasome system and the unfolded protein response (UPR).

The Ubiquitin-Proteasome System

While HSP90 inhibition relies on a functional ubiquitin-proteasome system for the clearance of its destabilized client proteins, some studies suggest that colorectal cancer cells can exhibit varying sensitivity to direct proteasome inhibitors.[6] The interplay between HSP90 inhibition and proteasome activity is an area for further investigation. It is hypothesized that the increased load of misfolded proteins from HSP90 inhibition could potentially sensitize cancer cells to proteasome inhibitors.

The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to HSP90 inhibition can trigger the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged or severe.[7][8] In colorectal cancer, the UPR is known to be closely linked to tumorigenesis and chemoresistance.[9][10] HSP90 inhibitors like NVP-AUY922 have been shown to induce ER stress, leading to the upregulation of pro-apoptotic proteins such as Bim.[11]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on protein homeostasis in colorectal cancer cells.

Western Blot Analysis of HSP90 Client Proteins

Objective: To quantify the degradation of specific HSP90 client proteins following this compound treatment.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT-29)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., MET, p-Src, Mcl-1, CDK4, p-AKT, HER-2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed colorectal cancer cells and treat with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Proteasome Activity Assay

Objective: To determine if this compound affects the proteolytic activity of the proteasome.

Materials:

-

Colorectal cancer cells treated with this compound

-

Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC for chymotrypsin-like activity)

-

Cell lysis buffer (provided in the kit or a gentle lysis buffer without protease inhibitors)

-

Fluorometer or microplate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from this compound treated and untreated cells according to the kit manufacturer's instructions.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the fluorogenic proteasome substrate.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time at 37°C.

-

Analysis: Calculate the rate of substrate cleavage to determine proteasome activity. Include a known proteasome inhibitor as a positive control for inhibition.

Co-Immunoprecipitation of HSP90 and Client Proteins

Objective: To assess the disruption of the interaction between HSP90 and its client proteins by this compound.

Materials:

-

Colorectal cancer cells treated with this compound

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Antibody against HSP90 or a specific client protein

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse this compound treated and untreated cells with Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with beads/resin.

-

Incubate the cleared lysate with the primary antibody overnight at 4°C.

-

Add Protein A/G beads/resin to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads/resin to remove non-specific binding and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against HSP90 and the client protein of interest.

Conclusion

The inhibition of HSP90 by this compound is anticipated to be a potent strategy for disrupting protein homeostasis in colorectal cancer. By promoting the degradation of key oncoproteins and inducing cellular stress responses, this compound has the potential to inhibit tumor growth and survival. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of this compound and other HSP90 inhibitors in this disease context. Further research is warranted to elucidate the specific client protein profile affected by this compound and to explore its synergistic potential with other therapeutic agents in colorectal cancer.

References

- 1. Ins and Outs of Heat Shock Proteins in Colorectal Carcinoma: Its Role in Carcinogenesis and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HSP90 inhibitor ganetespib has chemosensitizer and radiosensitizer activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP90 inhibitor NVP-AUY922 enhances TRAIL-induced apoptosis by suppressing the JAK2-STAT3-Mcl-1 signal transduction pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Export of Ubiquitinated Proteins Determines the Sensitivity of Colorectal Cancer to Proteasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unfolded protein response in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. New frontiers in the treatment of colorectal cancer: Autophagy and the unfolded protein response as promising targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of HSP90 by AUY922 Preferentially Kills Mutant KRAS Colon Cancer Cells by Activating Bim through ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of Lutetium-177 Labeled Radiopharmaceuticals: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of Lutetium-177 (¹⁷⁷Lu) labeled radiopharmaceuticals. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of targeted cancer therapy.

Introduction to Lutetium-177 in Targeted Therapy

Lutetium-177 is a beta- and gamma-emitting radioisotope increasingly utilized in targeted radioligand therapy (RLT). Its therapeutic efficacy stems from the targeted delivery of cytotoxic radiation to cancer cells by conjugating ¹⁷⁷Lu to a targeting moiety, such as a peptide or antibody, that specifically binds to tumor-associated antigens. This approach aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues.[1][2] Prominent examples of ¹⁷⁷Lu-based therapies include ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T for prostate cancer and ¹⁷⁷Lu-DOTATATE for neuroendocrine tumors.[1][3]

Mechanism of Action

The therapeutic action of ¹⁷⁷Lu-labeled radiopharmaceuticals is a multi-step process initiated by the specific binding of the targeting ligand to its cognate receptor on the cancer cell surface. For instance, ¹⁷⁷Lu-PSMA-617 targets the prostate-specific membrane antigen (PSMA) overexpressed on prostate cancer cells.[2] Following binding, the radiopharmaceutical is often internalized, delivering a localized dose of beta radiation that induces DNA damage, primarily complex double-strand breaks (DSBs), ultimately leading to cell death.[2][3] The accompanying gamma emissions allow for non-invasive imaging and dosimetry.[1]

References

An In-depth Technical Guide on the Hsp90 Inhibitor KU-177 and its Relationship with Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the mitochondria-targeting moiety of KU-177. Extensive review of the scientific literature reveals no direct evidence to support the existence of a specific mitochondria-targeting moiety within the chemical structure of this compound . This compound is consistently characterized as a potent inhibitor of the Hsp90 co-chaperone, Aha1, thereby disrupting the Hsp90 chaperone cycle. While this compound itself is not recognized as a mitochondria-targeted molecule, this guide will delve into its established mechanism of action and explore the indirect connections between Hsp90 inhibition and mitochondrial function, drawing insights from related compounds. This document aims to provide a scientifically accurate overview for researchers and professionals in drug development.

This compound: Structure and Primary Mechanism of Action

This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90) ATPase homologue 1 (Aha1). Its primary mechanism of action is the disruption of the interaction between Aha1 and Hsp90. This interference with the Hsp90 chaperone machinery leads to the degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.

Key Characteristics of this compound

| Property | Description |

| Target | Hsp90 ATPase homologue 1 (Aha1) |

| Mechanism | Disrupts the Aha1/Hsp90 interaction |

| Primary Effect | Inhibition of the Hsp90 chaperone cycle, leading to client protein degradation |

| Therapeutic Potential | Investigated in the context of various cancers and neurodegenerative diseases |

Signaling Pathway of Hsp90 Inhibition by this compound

The following diagram illustrates the established mechanism of action of this compound.

The Question of Mitochondrial Targeting

A thorough review of available scientific literature does not indicate that this compound possesses a specific chemical moiety for direct mitochondrial targeting. Strategies for targeting mitochondria typically involve the conjugation of a therapeutic agent to a lipophilic cation, such as triphenylphosphonium (TPP+), which accumulates in the mitochondria due to the negative mitochondrial membrane potential. There are no reports of such a modification in the structure of this compound.

Indirect Mitochondrial Effects of Hsp90 Inhibition: Insights from KU-596

While this compound is not directly targeted to mitochondria, a related C-terminal Hsp90 modulator, KU-596 , has been shown to exert effects on mitochondrial function. A study on diabetic sensory neurons demonstrated that KU-596 can decrease mitochondrial superoxide levels and improve mitochondrial bioenergetics.[1][2] These effects are thought to be a downstream consequence of Hsp90 modulation, rather than direct mitochondrial targeting.

The proposed workflow for the indirect mitochondrial effects of Hsp90 inhibitors like KU-596 is as follows:

Experimental Protocols for Assessing Mitochondrial Function

For researchers interested in investigating the potential indirect effects of compounds like this compound on mitochondria, the following experimental protocols, adapted from studies on related molecules, are provided.

Measurement of Mitochondrial Superoxide

-

Principle: Utilize a mitochondria-targeted fluorescent probe, such as MitoSOX Red, which is oxidized by superoxide in the mitochondria, leading to red fluorescence.

-

Protocol:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat cells with the compound of interest (e.g., this compound) at various concentrations and for different durations.

-

Incubate the cells with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with warm buffer to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an appropriate excitation/emission wavelength (e.g., 510/580 nm).

-

Quantify the fluorescence intensity relative to a vehicle-treated control.

-

Assessment of Mitochondrial Bioenergetics (Seahorse XF Analyzer)

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

-

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat cells with the compound of interest prior to the assay.

-

Hydrate the sensor cartridge in a CO2-free incubator.

-

Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Load the injection ports of the sensor cartridge with mitochondrial stressors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF Analyzer and initiate the assay.

-

Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Conclusion

References

- 1. KU-596 Decreases Mitochondrial Superoxide and Improves Bioenergetics Following Downregulation of Manganese Superoxide Dismutase in Diabetic Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KU-596 decreases mitochondrial superoxide and improves bioenergetics following downregulation of manganese superoxide dismutase in diabetic sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of HSP70 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (HSP70) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. Under normal physiological conditions, its expression is relatively low. However, in the tumor microenvironment, characterized by stressors such as hypoxia, nutrient deprivation, and acidosis, HSP70 expression is significantly upregulated. This overexpression is not merely a stress response but an active contribution to cancer progression. HSP70's pro-tumorigenic functions are multifaceted, spanning the inhibition of apoptosis, deregulation of the cell cycle, and promotion of angiogenesis, invasion, and metastasis. Consequently, HSP70 has emerged as a critical target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the core biological functions of HSP70 in cancer, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development in this field.

Data Presentation: HSP70 Expression and Prognostic Significance in Cancer

The overexpression of HSP70 is a common feature across a wide range of human cancers and often correlates with poor prognosis and resistance to therapy.[1][2] The following tables summarize quantitative data on HSP70 expression levels and their clinical significance in various cancer types.

Table 1: Serum HSP70 Levels in Cancer Patients vs. Healthy Controls

| Cancer Type | Patient Cohort Size | Mean Serum HSP70 (ng/mL) - Patients | Mean Serum HSP70 (ng/mL) - Healthy Controls | P-value | Reference |

| Breast Cancer | 45 | 5.98 ± 2.05 | 1.49 ± 0.47 | p = 0.001 | [3][4] |

| Non-Small Cell Lung Cancer | 113 | 238.2 | 35.06 | < 0.0001 | [5] |

| Metastatic Castration-Resistant Prostate Cancer | 16 | 272.8 ± 433.7 | 35.5 ± 41.7 | p < 0.0001 | [6] |

| Endometrial Carcinoma | 3 | 524.0 ± 578.3 | 35.5 ± 41.7 | p < 0.01 | [6] |

| Head and Neck Carcinoma | 24 | 196.4 ± 300.8 | 35.5 ± 41.7 | p < 0.001 | [6] |

Table 2: HSP70 Expression in Tumor Tissues and Correlation with Clinicopathological Features

| Cancer Type | Patient Cohort Size | Method | Key Quantitative Findings | Correlation with Prognosis | Reference |

| Breast Cancer | 154 | IHC, qRT-PCR | 83% of tumors showed HSP70-2 overexpression. | High expression associated with poor prognosis. | [7][8] |

| Breast Cancer | 53 | Western Blot, IHC | Mean Hsp70 expression significantly higher in tumor vs. normal tissue (p=0.0033). | Negative association with metastasis (r² = -0.309; p = 0.05). | [9] |

| Hepatocellular Carcinoma | N/A (TCGA) | mRNA analysis | HSPA4/13/14 overexpressed >2-fold in tumors (p<1.9E-49). | High expression of several HSP70s associated with poor prognosis. | [10] |

| Epithelial Ovarian Cancer | 86 | qRT-PCR, IHC | HSP70 expression significantly higher in chemotherapy-resistant patients (p=0.02). | High expression is an independent predictor of poorer clinical outcome. | [11] |

| Colorectal Cancer | 2269 (meta-analysis) | IHC | Overexpression associated with poor overall survival (HR 0.65) and disease-free survival. | High expression predicts poor survival. | [12][13] |

| Lung Cancer | 346 | Genotyping | High serum HSPA (HSP70) level predicted unfavorable survival in SCLC patients. | Polymorphisms in HSPB1 (HSP27) associated with overall survival. | [14] |

| Dedifferentiated Chondrosarcoma | 29 | IHC | Higher cytoplasmic HSP70 expression in the dedifferentiated component (p=0.003). | N/A | [15] |

Table 3: IC50 Values of HSP70 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| VER-155008 | H3122 | Lung Adenocarcinoma | >50 µM | [16] |

| VER-155008 | A549 | Lung Adenocarcinoma | >50 µM | [16] |

| VER-155008 | H1437 | Lung Adenocarcinoma | >50 µM | [16] |

| VER-155008 | HCC827 | Lung Adenocarcinoma | >50 µM | [16] |

| Compound 3 | A2058 | Melanoma | 17.6 ± 0.1 µM | [17] |

| Compound 1 | MeWo | Melanoma | 14.5 ± 1.8 µM | [17] |

Core Biological Functions of HSP70 in Cancer Progression

Inhibition of Apoptosis

A fundamental hallmark of cancer is the evasion of programmed cell death, or apoptosis. HSP70 is a potent anti-apoptotic protein that interferes with both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[18][19]

-

Intrinsic Pathway Inhibition: HSP70 can prevent the release of cytochrome c from the mitochondria by inhibiting the pro-apoptotic protein Bax.[20] It also directly interacts with the Apoptotic Protease-Activating Factor 1 (Apaf-1), preventing the formation of the apoptosome, a key complex for the activation of caspase-9.[20][21] This interaction with Apaf-1 is a critical mechanism by which HSP70 suppresses caspase activation.[20][21] Furthermore, HSP70 can inhibit the activity of caspase-3, a major executioner caspase, and can also neutralize the apoptosis-inducing factor (AIF), a key player in caspase-independent apoptosis.[19][20]

-

Extrinsic Pathway Inhibition: HSP70 can interfere with the signaling cascade initiated by death receptors such as Tumor Necrosis Factor Receptor (TNFR). It achieves this by inhibiting the activation of downstream signaling molecules like c-Jun N-terminal kinase (JNK) and p38 MAPK.[19]

Caption: HSP70 inhibits both intrinsic and extrinsic apoptotic pathways.

Cell Cycle Regulation

Uncontrolled cell proliferation is another cornerstone of cancer, and HSP70 contributes to this by influencing key regulators of the cell cycle. Depletion of HSP70 has been shown to induce cell cycle arrest, particularly at the G2/M phase, and can trigger cellular senescence.[2] HSP70 can regulate the expression and stability of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. For instance, downregulation of HSP70-2 has been associated with reduced expression of cyclins and CDKs, and an enhanced expression of CDK inhibitors.[7][8]

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. HSP70 promotes angiogenesis through several mechanisms. It can stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[15] Extracellular HSP70 can also directly stimulate endothelial cells to promote tube formation.[15]

Caption: HSP70 promotes angiogenesis via HIF-1α stabilization and extracellular signaling.

Enhancement of Invasion and Metastasis

The spread of cancer cells to distant organs, known as metastasis, is the primary cause of cancer-related mortality. HSP70 plays a significant role in this process by promoting cell motility, invasion, and the epithelial-mesenchymal transition (EMT).[22]

-

Cell Motility and Invasion: HSP70 can enhance cell motility by interacting with proteins involved in cytoskeletal rearrangements. It also promotes the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[23]

-

Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like. HSP70 can promote EMT by upregulating the expression of mesenchymal markers and downregulating epithelial markers.

Caption: HSP70 promotes metastasis through EMT, invasion, and increased motility.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the functions of HSP70 in cancer research.

Western Blot Analysis for HSP70 Expression

This protocol outlines the steps for detecting HSP70 protein levels in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HSP70 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Caption: Workflow for Western Blot analysis of HSP70 expression.

Immunohistochemistry (IHC) for HSP70 in Tumor Tissues

This protocol details the detection and localization of HSP70 in paraffin-embedded tumor tissues.

-

Tissue Preparation:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution.

-

Incubate with a primary antibody against HSP70 overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-HRP complex.

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Dehydrate the sections, clear in xylene, and mount.

-

Score the staining intensity and percentage of positive cells under a microscope.

-

MTT Assay for Cell Viability

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of an HSP70 inhibitor or other test compounds for 24-72 hours.

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO or another solubilization buffer to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

-

Chamber Preparation:

-

Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Seed cancer cells in serum-free medium in the upper chamber.

-

-

Chemoattractant:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate for 24-48 hours to allow for cell invasion.

-

-

Analysis:

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invading cells in several microscopic fields.

-

Tube Formation Assay for Angiogenesis

This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures.

-

Plate Coating:

-

Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

-

Cell Seeding:

-

Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

-

Treatment:

-

Treat the cells with conditioned medium from cancer cells with modulated HSP70 expression or with recombinant HSP70.

-

-

Incubation:

-

Incubate for 4-18 hours to allow for tube formation.

-

-

Analysis:

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

Conclusion

HSP70 is a key player in the progression of numerous cancers, contributing to their survival, growth, and spread. Its multifaceted roles in inhibiting apoptosis, promoting cell cycle progression, stimulating angiogenesis, and enhancing invasion and metastasis make it an attractive and critical target for the development of novel cancer therapies. A thorough understanding of its biological functions and the signaling pathways it regulates, supported by robust experimental methodologies, is essential for advancing research and translating these findings into effective clinical strategies. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to targeting HSP70 in the fight against cancer.

References

- 1. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Complex Function of Hsp70 in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated Serum Levels of Heat Shock Protein 70 Are Associated with Breast Cancer [jstage.jst.go.jp]

- 4. (PDF) Elevated serum levels of heat shock protein 70 are associated with breast cancer. (2015) | Meral Gunaldi | 30 Citations [scispace.com]

- 5. Elevated Levels of Circulating Hsp70 and an Increased Prevalence of CD94+/CD69+ NK Cells Is Predictive for Advanced Stage Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp70—A Universal Biomarker for Predicting Therapeutic Failure in Human Female Cancers and a Target for CTC Isolation in Advanced Cancers | MDPI [mdpi.com]

- 7. Heat shock protein 70-2 (HSP70-2) overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heat shock protein 70-2 (HSP70-2) overexpression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inducible heat shock protein 70 expression as a potential predictive marker of metastasis in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The expression profiles and prognostic values of HSP70s in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The HSP70 gene predicts prognosis and response to chemotherapy in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Prognostic Significance of Hsp70 in Patients with Colorectal Cancer Patients: A PRISMA-Compliant Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Frontiers | The Association Between Heat-Shock Protein Polymorphisms and Prognosis in Lung Cancer Patients Treated With Platinum-Based Chemotherapy [frontiersin.org]

- 15. Differential expression of angiogenesis markers HSP70, HSP90, VEGF and pERK1/2 in both components of dedifferentiated chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of the Human Hsc70 System by Small Ligands as a Potential Anticancer Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis [frontiersin.org]

- 20. Heat Shock Protein 70 Inhibits Apoptosis in Cancer Cells Through Simultaneous and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Hsp70 Promotes SUMO of HIF-1α and Promotes Lung Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Data on Lutetium-177 in Solid Tumors: A Technical Overview

Disclaimer: The initial query requested information on "KU-177." However, extensive searches have yielded no publicly available preclinical data for a compound with this designation. The search results consistently returned information on Lutetium-177 (¹⁷⁷Lu) , a widely researched radioisotope for cancer therapy. This document proceeds under the assumption that the user is interested in the preclinical data for Lutetium-177.

This technical guide provides a comprehensive overview of the initial preclinical data for Lutetium-177 (¹⁷⁷Lu)-based radiopharmaceuticals in the context of solid tumors. It is intended for researchers, scientists, and drug development professionals.

Introduction to Lutetium-177

Lutetium-177 is a beta- and gamma-emitting radioisotope with a half-life of 6.7 days.[1][2] Its dual emission allows for both therapeutic application through beta particles and imaging via single-photon emission computed tomography (SPECT).[1][2][3] The relatively short path length of its beta emissions (average of 670 µm in soft tissue) minimizes damage to surrounding healthy tissues, making it a promising candidate for targeted radionuclide therapy.[1][2] ¹⁷⁷Lu is typically chelated to a targeting molecule that specifically binds to tumor-associated antigens.

Mechanism of Action

The therapeutic efficacy of ¹⁷⁷Lu-based radiopharmaceuticals stems from the delivery of targeted radiation to cancer cells. The targeting moiety, such as a small molecule or antibody, binds to a specific protein overexpressed on the surface of tumor cells. Following binding, the emitted beta particles from ¹⁷⁷Lu induce DNA damage, primarily through double-strand breaks, which ultimately leads to cancer cell death.[4]

References

The Evolving Landscape of Multi-Compartment Targeting in Oncology: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the innovative strategy of multi-compartment targeting in cancer therapy. Given the ambiguity surrounding the term "KU-177," this paper will first delve into the established principles of targeted radionuclide therapy using Lutetium-177 (¹⁷⁷Lu) as a prime example of cell-level targeting. Subsequently, it will transition to a more direct interpretation of multi-compartment targeting by examining the mechanisms of Heat Shock Protein 90 (Hsp90) inhibitors, which affect client proteins across various subcellular locations, thereby disrupting multiple oncogenic pathways simultaneously.

Part 1: Lutetium-177 Based Radioligand Therapy - Precision at the Cellular Level

Lutetium-177 is a β-emitting radioisotope that has become a cornerstone of targeted radionuclide therapy.[1] Its therapeutic efficacy stems from its ability to be chelated to a targeting moiety that specifically binds to proteins overexpressed on the surface of cancer cells. This approach delivers a cytotoxic radiation payload directly to the tumor, minimizing damage to surrounding healthy tissue.[2][3]

Mechanism of Action of ¹⁷⁷Lu-Based Therapies

The fundamental mechanism of ¹⁷⁷Lu-based therapies involves a three-step process:

-

Targeting and Binding: The radiolabeled ligand (e.g., ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-DOTATATE) is administered intravenously and circulates throughout the body. The targeting molecule selectively binds to its corresponding receptor on the cancer cell surface (e.g., PSMA for prostate cancer, SSTR for neuroendocrine tumors).[4][5][6]

-

Internalization: Following receptor binding, the radiopharmaceutical-receptor complex is internalized by the cancer cell.[7][8]

-

DNA Damage and Cell Death: Once inside the cell, the β-particles emitted by the decay of ¹⁷⁷Lu travel a short distance (up to 2 mm), depositing their energy and causing single and double-strand DNA breaks.[7][9] This localized radiation damage ultimately leads to apoptotic cell death.[4]

Quantitative Data on ¹⁷⁷Lu-Based Therapies

| Therapy | Target Receptor | Indication | Efficacy Metric | Result | Citations |

| ¹⁷⁷Lu-PSMA-617 (Pluvicto) | PSMA | Metastatic Castration-Resistant Prostate Cancer | Median Overall Survival (vs. Best Standard of Care) | 15.3 months vs. 11.3 months | [10] |